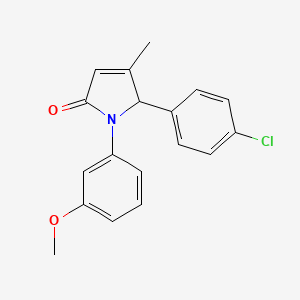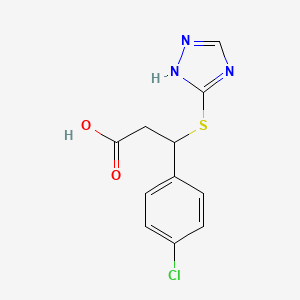![molecular formula C15H13Cl2NO4S B4046169 N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine](/img/structure/B4046169.png)
N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine
Übersicht
Beschreibung
N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine is an organic compound with the molecular formula C₁₅H₁₃Cl₂NO₄S It is characterized by the presence of a benzyl group, a dichlorophenyl group, and a sulfonyl group attached to a glycine backbone
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine typically involves the reaction of N-benzylglycine with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the glycine backbone provides structural stability.
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-N-[(2,4-dichlorophenyl)sulfonyl]glycine
- N-benzyl-N-[(2,6-dichlorophenyl)sulfonyl]glycine
- N-benzyl-N-[(3,5-dichlorophenyl)sulfonyl]glycine
Comparison: N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable subject of study in various research fields.
Eigenschaften
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-12-6-7-13(17)14(8-12)23(21,22)18(10-15(19)20)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEVOBCLJJJVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-methylacetamide](/img/structure/B4046097.png)
![4-Cyclohexyl-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4046108.png)

![3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4046111.png)
![3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine hydrobromide](/img/structure/B4046118.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4046122.png)

![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B4046153.png)
![2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4046156.png)
![(2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4046162.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4046172.png)
![1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4046180.png)
![4-chloro-N-{1-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B4046183.png)
![6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B4046199.png)
